4-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide). It also has a tetrahydroquinoline group, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular formula of this compound is C20H21ClN2O2. It contains a benzamide group, a tetrahydroquinoline group, and a chlorine atom .Scientific Research Applications
Synthesis and Characterization
The development of novel synthetic methods for quinoline derivatives and their spectral characterization forms a significant part of the research related to compounds like 4-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. For instance, Zaki, Radwan, and El-Dean (2017) detailed a convenient synthetic approach for new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, emphasizing the importance of such methods in investigating pharmacological activities of these molecules (Zaki, Radwan, & El-Dean, 2017). This research showcases the relevance of developing efficient synthetic routes to explore the potential biological activities of quinoline derivatives.
Regioselectivity in Synthesis
The study on the regioselectivity of N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide by Batalha et al. (2019) provides insights into the synthetic versatility of 4-oxoquinolines, a class closely related to the compound of interest. Their work emphasizes the importance of understanding reaction pathways and regioselectivity in synthesizing compounds with varied pharmacological activities (Batalha et al., 2019).
Catalytic Synthesis Approaches
Research into catalytic synthesis approaches for isoquinolines, such as the cobalt-catalyzed selective synthesis using picolinamide as a traceless directing group by Kuai et al. (2017), demonstrates the efficiency and regioselectivity achievable in synthesizing complex isoquinoline structures (Kuai et al., 2017). These methodologies are crucial for advancing the synthesis of quinoline derivatives for further pharmacological evaluation.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-13(2)12-23-18-9-8-17(11-15(18)5-10-19(23)24)22-20(25)14-3-6-16(21)7-4-14/h3-4,6-9,11,13H,5,10,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZJWBNXEHYYOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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